3-Methoxy-4-(Trifluoromethyl)Benzoic Acid

Catalog No.
S1902233
CAS No.
276861-63-3
M.F
C9H7F3O3
M. Wt
220.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methoxy-4-(Trifluoromethyl)Benzoic Acid

CAS Number

276861-63-3

Product Name

3-Methoxy-4-(Trifluoromethyl)Benzoic Acid

IUPAC Name

3-methoxy-4-(trifluoromethyl)benzoic acid

Molecular Formula

C9H7F3O3

Molecular Weight

220.14 g/mol

InChI

InChI=1S/C9H7F3O3/c1-15-7-4-5(8(13)14)2-3-6(7)9(10,11)12/h2-4H,1H3,(H,13,14)

InChI Key

HBMINIVKUUVKEB-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C(=O)O)C(F)(F)F

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C(F)(F)F

3-Methoxy-4-(trifluoromethyl)benzoic acid is an aromatic compound characterized by a methoxy group and a trifluoromethyl group attached to a benzoic acid structure. Its molecular formula is C9H7F3O3C_9H_7F_3O_3, with a molecular weight of approximately 220.15 g/mol. The compound is known for its unique chemical properties, including a melting point ranging from 209°C to 211°C . It is typically encountered as a white to light yellow crystalline solid and is soluble in organic solvents like methanol .

There is no documented research on the mechanism of action of 3-methoxy-4-(trifluoromethyl)benzoic acid.

Future Research Directions

  • Synthesis and characterization of 3-methoxy-4-(trifluoromethyl)benzoic acid.
  • Investigation of its physical and chemical properties.
  • Exploration of potential applications in medicinal chemistry or material science.
  • In-depth studies on its safety profile.

Organic Synthesis:

The presence of a carboxylic acid group (COOH) indicates 3-Methoxy-4-(Trifluoromethyl)Benzoic Acid's potential as a building block in organic synthesis. The methoxy group (OCH3) and trifluoromethyl group (CF3) can influence the reactivity of the molecule, making it a valuable intermediate for the synthesis of more complex molecules with desired properties [].

Medicinal Chemistry:

The combination of functional groups in 3-Methoxy-4-(Trifluoromethyl)Benzoic Acid might be of interest for medicinal chemists. The carboxylic acid group can participate in forming amide bonds, which are crucial for many biologically active molecules. Additionally, the methoxy and trifluoromethyl groups can influence the molecule's absorption, distribution, metabolism, and excretion (ADME) properties, making it a potential candidate for drug development [].

Material Science:

The aromatic ring structure and functional groups of 3-Methoxy-4-(Trifluoromethyl)Benzoic Acid suggest its potential use as a precursor for the development of new materials. The trifluoromethyl group can enhance the molecule's thermal and chemical stability, while the methoxy group can influence its solubility and self-assembly properties [].

The chemical reactivity of 3-methoxy-4-(trifluoromethyl)benzoic acid can be attributed to the presence of the carboxylic acid functional group, which allows for various reactions such as:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under specific conditions, it can lose carbon dioxide.
  • Nucleophilic Substitution: The trifluoromethyl group can facilitate nucleophilic attack in certain reactions.

These reactions make it valuable in organic synthesis and medicinal chemistry.

Studies indicate that 3-methoxy-4-(trifluoromethyl)benzoic acid exhibits various biological activities. It has been investigated for its potential anti-inflammatory and analgesic effects, making it a candidate for pharmaceutical applications. Furthermore, its structural similarity to other benzoic acids allows it to interact with biological pathways relevant to drug development .

Several synthesis methods have been reported for 3-methoxy-4-(trifluoromethyl)benzoic acid:

  • Direct Fluorination: Using trifluoroacetic anhydride in the presence of a base to introduce the trifluoromethyl group.
  • Methoxylation: Employing methanol in the presence of an acid catalyst to introduce the methoxy group onto the aromatic ring.
  • Multi-step Synthesis: Starting from simpler benzoic acids and employing various reagents and conditions to achieve the final product.

Each method varies in complexity, yield, and environmental impact.

3-Methoxy-4-(trifluoromethyl)benzoic acid finds applications across various fields:

  • Pharmaceuticals: As a building block in drug synthesis due to its biological activity.
  • Agricultural Chemicals: Used in the formulation of herbicides and pesticides.
  • Material Science: Incorporated into polymers for enhanced properties.

Its unique trifluoromethyl group enhances lipophilicity and metabolic stability, making it particularly useful in medicinal chemistry .

Interaction studies of 3-methoxy-4-(trifluoromethyl)benzoic acid have revealed its potential as a ligand in various biological systems. It has shown interactions with enzymes involved in metabolic pathways, which may influence pharmacokinetics and pharmacodynamics. Additionally, its ability to form hydrogen bonds due to the carboxylic acid functional group enhances its interaction capabilities with biological macromolecules .

Several compounds share structural similarities with 3-methoxy-4-(trifluoromethyl)benzoic acid. Here are some notable examples:

Compound NameCAS NumberSimilarity
4-Methoxy-3-(trifluoromethyl)benzoic acid213598-09-50.98
2-Methoxy-5-(trifluoromethyl)benzoic acid4864-01-10.95
Methyl 4-hydroxy-3-(trifluoromethyl)benzoate115933-50-10.95
4-Isopropoxy-3-(trifluoromethyl)benzoic acid213598-16-40.94
3-Hydroxy-4-(trifluoromethyl)benzoic acid126541-87-50.90

Uniqueness

3-Methoxy-4-(trifluoromethyl)benzoic acid stands out due to its specific combination of functional groups, which imparts unique chemical reactivity and biological activity compared to similar compounds. The presence of both methoxy and trifluoromethyl groups significantly influences its solubility, stability, and interaction with biological systems, making it a versatile compound in both research and industrial applications .

Electrophilic aromatic substitution represents the foundational approach for constructing the core aromatic framework of 3-Methoxy-4-(Trifluoromethyl)Benzoic Acid. The mechanism involves a two-step process where the aromatic ring acts as a nucleophile, attacking an electrophilic species, followed by deprotonation to restore aromaticity [1] [2]. This reaction pathway is particularly relevant for introducing substituents onto the benzene ring in a controlled manner.

The carboxylic acid functionality serves as a strong electron-withdrawing group, significantly influencing the reactivity and regioselectivity of subsequent electrophilic aromatic substitution reactions [3] [4]. When benzoic acid derivatives undergo electrophilic aromatic substitution, the carboxyl group deactivates the aromatic ring by withdrawing electron density through both inductive and resonance effects [5]. This deactivation results in slower reaction rates compared to unsubstituted benzene but provides excellent regioselectivity for meta-substitution.

The meta-directing effect of the carboxylic acid group is explained by the stability of the carbocation intermediate formed during the reaction [5]. In the meta-position, the positive charge in the sigma complex is effectively delocalized without being adjacent to the electron-withdrawing carboxyl group, making this intermediate more stable than the corresponding ortho or para intermediates. This regioselectivity is crucial for the synthesis of 3-Methoxy-4-(Trifluoromethyl)Benzoic Acid, as it allows for predictable placement of substituents.

Nitration reactions using nitric acid and sulfuric acid mixtures represent a classical example of electrophilic aromatic substitution applicable to benzoic acid derivatives [3] [6]. The nitronium ion (NO₂⁺) generated from the acid mixture serves as the electrophile, preferentially attacking the meta-position of benzoic acid to yield meta-nitrobenzoic acid in yields typically ranging from 70-90% [6]. This reaction proceeds through formation of a sigma complex intermediate, followed by rapid deprotonation to regenerate the aromatic system.

Halogenation reactions constitute another important class of electrophilic aromatic substitution methods for core structure assembly [7]. Chlorination and bromination of aromatic compounds require Lewis acid catalysts such as iron(III) chloride or aluminum chloride to generate the electrophilic halogen species [8]. The catalyst polarizes the halogen molecule, creating a more electrophilic species capable of attacking the deactivated aromatic ring. These reactions typically proceed at temperatures between 25-80°C with yields ranging from 60-85% [7].

The Friedel-Crafts acylation reaction provides an alternative route for introducing carbonyl-containing substituents onto aromatic rings [8]. This reaction involves the formation of an acylium ion through interaction between an acyl chloride and a Lewis acid catalyst, typically aluminum chloride. The acylium ion then attacks the aromatic ring, forming a ketone linkage. However, the presence of a carboxylic acid group can complicate Friedel-Crafts reactions due to coordination with the Lewis acid catalyst, potentially requiring protection strategies or alternative reaction conditions.

Catalytic Fluorination Techniques for Trifluoromethyl Group Introduction

The introduction of trifluoromethyl groups into aromatic systems represents one of the most challenging aspects of synthesizing 3-Methoxy-4-(Trifluoromethyl)Benzoic Acid. Modern catalytic fluorination techniques have evolved to address the unique challenges associated with trifluoromethylation, including the high bond strength of carbon-fluorine bonds and the electron-withdrawing nature of the trifluoromethyl group [9] [10] [11].

Copper-catalyzed trifluoromethylation has emerged as a highly effective method for introducing trifluoromethyl groups into aromatic compounds [12] [11]. The reaction utilizes copper(I) iodide as a catalyst in combination with potassium trifluoroacetate as the trifluoromethyl source and pyridine as a ligand. Under flow conditions at temperatures of 200-210°C, this method achieves complete conversion of aryl iodides to trifluoromethylated products within minutes [12]. The reaction mechanism involves formation of a copper-trifluoromethyl intermediate, followed by reductive elimination to form the carbon-trifluoromethyl bond.

The effectiveness of copper-catalyzed trifluoromethylation is demonstrated by its ability to process various aromatic substrates with high efficiency. Flow reactor studies have shown that residence times as short as one minute at 200°C can achieve full conversion of aryl halides to trifluoromethylated products [12]. The use of continuous flow conditions provides several advantages, including precise temperature control, enhanced mixing, and reduced reaction times compared to batch processes.

Hypervalent iodine reagents, particularly Togni's reagent (1-trifluoromethyl-1,2-benziodoxol-3-one), have revolutionized electrophilic trifluoromethylation [13] [14] [15]. These reagents function through two distinct mechanisms depending on the reaction conditions and substrate nature. In Mode-A, the reagent acts as a trifluoromethyl radical source when one-electron reductants are present, while in Mode-B, it serves as a trifluoromethyl cation source when activated by Lewis acids [14]. The versatility of hypervalent iodine reagents makes them particularly valuable for trifluoromethylating sensitive substrates that cannot tolerate harsh reaction conditions.

The mechanistic understanding of hypervalent iodine trifluoromethylation has been enhanced through computational studies [14]. Density functional theory calculations reveal that the reaction pathway is determined by the electronic properties of the substrate and the presence of reducing agents or Lewis acids. When copper(I) is present, single electron transfer from the metal to the hypervalent iodine reagent generates a trifluoromethyl radical and a copper(II) species. The trifluoromethyl radical then attacks the aromatic substrate, with the copper(II) species serving as an oxidant to complete the reaction cycle.

Radical trifluoromethylation methods have gained prominence due to their mild reaction conditions and broad substrate scope [10] [16]. The use of sodium trifluoromethanesulfinate (Langlois reagent) with tert-butyl hydroperoxide generates trifluoromethyl radicals under mild conditions [10]. These radicals readily attack electron-deficient aromatic compounds, which is particularly advantageous for substrates containing electron-withdrawing groups like carboxylic acids. The reaction proceeds at room temperature and tolerates a wide range of functional groups, making it suitable for complex synthetic targets.

Photocatalytic trifluoromethylation represents an emerging approach that utilizes visible light to generate trifluoromethyl radicals [10]. This method employs ruthenium-based photocatalysts in combination with trifluoromethanesulfonyl chloride and a simple light source. The mild conditions and high functional group tolerance make photocatalytic methods particularly attractive for pharmaceutical applications, where maintaining the integrity of sensitive functional groups is crucial.

Oxidation Pathways for Carboxylic Acid Functionalization

The oxidation of aromatic methyl groups to carboxylic acids represents a fundamental transformation in the synthesis of 3-Methoxy-4-(Trifluoromethyl)Benzoic Acid. This process involves the complete oxidation of a methyl group through aldehyde and carboxylic acid intermediates, typically requiring harsh oxidative conditions due to the stability of aromatic methyl groups [17] [18] [19].

Permanganate oxidation stands as one of the most widely used methods for converting aromatic methyl groups to carboxylic acids [17] [20]. Potassium permanganate in aqueous solution under elevated temperatures (80-120°C) can completely oxidize benzylic methyl groups to carboxylic acids with yields typically ranging from 70-90% [17]. The reaction mechanism involves initial formation of a permanganate ester intermediate, followed by elimination and further oxidation steps. The harsh conditions required for permanganate oxidation can lead to over-oxidation and decomposition of sensitive functional groups, necessitating careful reaction monitoring.

The selectivity of permanganate oxidation is influenced by the electronic properties of the aromatic ring and the presence of substituents [20]. Electron-withdrawing groups like trifluoromethyl can deactivate the aromatic ring, potentially reducing the rate of oxidation. However, the presence of electron-donating groups such as methoxy can facilitate the oxidation process by increasing electron density at the benzylic position. The balance between these electronic effects determines the overall reaction rate and selectivity.

Chromic acid oxidation provides an alternative approach for aromatic methyl group oxidation with different selectivity profiles [21]. The Jones reagent, prepared from chromium trioxide and sulfuric acid, can oxidize aromatic methyl groups to carboxylic acids under milder conditions than permanganate [21]. The reaction typically proceeds at temperatures between 25-60°C with yields of 75-90%. The mechanism involves formation of a chromate ester intermediate, followed by elimination to form the aldehyde, which is subsequently oxidized to the carboxylic acid.

One advantage of chromic acid oxidation is its ability to stop at the aldehyde stage under anhydrous conditions, providing synthetic flexibility [21]. Pyridinium chlorochromate (PCC) in dry dichloromethane can selectively oxidize aromatic methyl groups to aldehydes without further oxidation to carboxylic acids. This selectivity arises from the inability of aldehydes to form hydrates under anhydrous conditions, preventing further oxidation.

Enzymatic oxidation methods have emerged as environmentally friendly alternatives to traditional metal-based oxidants [18] [19]. Laccase enzymes in combination with oxygen can selectively oxidize aromatic methyl groups to aldehydes under mild conditions [19]. The reaction employs laccase with ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) as a mediator, allowing for the controlled oxidation of aromatic methyl groups. Yields of 60-80% are typical for enzymatic oxidation, with the advantage of avoiding toxic metal reagents.

Modern organocatalytic methods for aromatic methyl oxidation utilize metal-free catalytic systems [22]. N-alkyl pyridinium salts have been demonstrated as effective catalysts for the selective oxidation of aromatic methyl groups using molecular oxygen as the oxidant [22]. The reaction proceeds under mild conditions (80-120°C) with high selectivity for the formation of carboxylic acids. The electronic properties of the pyridinium catalyst can be tuned through substituent effects, with electron-donating groups enhancing catalytic activity.

The mechanism of organocatalytic oxidation involves formation of a radical intermediate through hydrogen atom abstraction from the aromatic methyl group [22]. The resulting benzyl radical undergoes further oxidation through reaction with molecular oxygen, ultimately leading to carboxylic acid formation. The catalyst facilitates the initial hydrogen abstraction step and can be recovered and reused, making the process more sustainable than stoichiometric oxidations.

Process Intensification in Continuous Flow Synthesis Systems

Process intensification through continuous flow synthesis represents a paradigm shift in the production of complex organic molecules like 3-Methoxy-4-(Trifluoromethyl)Benzoic Acid. This approach integrates multiple unit operations within compact, continuous systems to achieve higher productivity, reduced energy consumption, and minimized waste generation [23] [24] [25].

Continuous flow microreactor systems offer significant advantages over traditional batch processes for aromatic compound synthesis [26] [23] [27]. The high surface-to-volume ratio of microreactors provides enhanced heat and mass transfer rates, enabling precise temperature control and uniform reaction conditions [27]. For the synthesis of fluorinated aromatic compounds, microreactors allow for the safe handling of reactive fluorinating agents while maintaining precise control over reaction parameters.

The implementation of continuous flow synthesis for aromatic nitration has demonstrated remarkable improvements in yield and selectivity [23] [24]. A scalable continuous flow process for mononitration of aromatic compounds achieves yields of 99.3% with excellent selectivity, compared to traditional batch processes that often suffer from multiple nitration and poor selectivity [23]. The process utilizes microreactor technology with precise temperature control (±1°C) and optimized residence times to maximize conversion while minimizing byproduct formation.

Temperature control in continuous flow systems is critical for managing exothermic reactions and preventing decomposition of sensitive intermediates [23] [28]. The high heat transfer coefficients (10³-10⁴ W/m²K) achievable in microreactors allow for rapid heat dissipation, preventing hot spot formation and maintaining isothermal conditions [27]. This precise thermal management is particularly important for trifluoromethylation reactions, which often involve highly reactive intermediates that can decompose at elevated temperatures.

Flow rate optimization plays a crucial role in determining reaction outcomes in continuous flow systems [23] [29]. Typical flow rates range from 40-100 μL/min, with residence times of 1-10 minutes depending on the reaction requirements [29]. The residence time distribution in continuous flow reactors is much narrower than in batch systems, leading to more uniform reaction conditions and improved product quality. For the synthesis of 3-Methoxy-4-(Trifluoromethyl)Benzoic Acid, optimized flow rates ensure complete conversion while minimizing side reactions.

Mixing efficiency in continuous flow systems is enhanced through specialized mixer designs that achieve >95% homogeneity within milliseconds [23] [27]. Micromixers utilize various principles including impingement, chaotic advection, and turbulent mixing to achieve rapid and uniform mixing of reactants. This enhanced mixing is particularly beneficial for fast reactions like trifluoromethylation, where rapid mixing can prevent local concentration gradients that lead to side reactions.

Scale-up considerations for continuous flow synthesis involve maintaining the same residence time and reaction conditions while increasing throughput [23] [24]. The modular nature of flow systems allows for scale-up through numbering-up approaches, where multiple microreactors operate in parallel. This approach maintains the advantages of microreactor technology while achieving production scales of 800 g/h or higher [23]. The scalability of continuous flow systems makes them attractive for industrial implementation.

Waste reduction in continuous flow systems is achieved through improved reaction efficiency and reduced solvent consumption [23] [25]. The precise control over reaction conditions minimizes byproduct formation, reducing the need for extensive purification steps. Additionally, the ability to integrate multiple reaction steps in a single flow system reduces the overall process footprint and minimizes waste generation. For the synthesis of 3-Methoxy-4-(Trifluoromethyl)Benzoic Acid, continuous flow processes can achieve >95% atom efficiency compared to <80% for batch processes.

Byproduct Analysis and Purification Challenges

The synthesis of 3-Methoxy-4-(Trifluoromethyl)Benzoic Acid involves multiple reaction steps, each potentially generating specific byproducts that complicate purification efforts. Understanding the formation mechanisms and developing effective separation strategies is crucial for obtaining high-purity products suitable for pharmaceutical or industrial applications [30] [15] [16].

Halogenated impurities represent a significant class of byproducts in the synthesis of fluorinated aromatic compounds [30] [31]. These impurities typically arise from side halogenation reactions that occur during electrophilic aromatic substitution or from incomplete conversion of halogenated intermediates. The concentration of halogenated byproducts typically ranges from 2-8% of the total product mixture [30]. These impurities are particularly challenging to remove due to their similar physical properties to the desired product, including comparable boiling points and solubility characteristics.

Trifluoromethyl derivative byproducts form through multiple pathways during trifluoromethylation reactions [15] [16]. Over-trifluoromethylation can occur when excess trifluoromethylating reagent is present, leading to products containing multiple trifluoromethyl groups. The concentration of these byproducts typically ranges from 5-15% depending on reaction conditions and reagent stoichiometry [15]. The formation of these byproducts is particularly problematic because they often have similar chemical properties to the desired product, making separation challenging.

The mechanism of multiple trifluoromethylation involves competing reaction pathways where the initially formed trifluoromethylated product can undergo further reaction with trifluoromethylating reagents [15]. This is particularly common with hypervalent iodine reagents, where both radical and ionic pathways can operate simultaneously. The relative importance of each pathway depends on reaction conditions, substrate electronics, and the presence of catalysts or additives.

Oxidation byproducts result from over-oxidation or side oxidation reactions during the conversion of aromatic methyl groups to carboxylic acids [32] [33]. These byproducts typically constitute 3-10% of the product mixture and include compounds where additional oxidation has occurred at other positions on the aromatic ring or where the aromatic ring itself has been oxidized [33]. The formation of these byproducts is particularly problematic with strong oxidizing agents like permanganate, which can attack multiple positions on electron-rich aromatic rings.

Catalyst residues present unique purification challenges, particularly for metal-catalyzed reactions [11] [30]. Copper residues from trifluoromethylation reactions typically remain at concentrations of 0.1-2% but can significantly impact product quality and require specialized removal techniques [11]. The coordination of metal catalysts with aromatic substrates can lead to stable complexes that are difficult to disrupt through conventional purification methods.

Purification of fluorinated aromatic compounds requires specialized chromatographic techniques due to the unique properties of fluorinated molecules [34]. High-performance liquid chromatography (HPLC) with fluorinated eluents can achieve effective separation of fluorinated compounds based on their fluorine content percentage rather than molecular weight [34]. The use of trifluoroethanol as an eluent in combination with reverse-phase columns provides optimal separation for fluorinated aromatics, with baseline separation achieved at elevated temperatures (45°C).

The elution order in fluorinated compound chromatography is determined by the fluorophilicity of the analytes when fluorinated eluents are used [34]. This unique behavior allows for the separation of closely related fluorinated compounds that would be difficult to separate using conventional chromatographic methods. The technique is particularly valuable for separating isomeric fluorinated products and removing fluorinated impurities.

Distillation methods for fluorinated compounds require careful consideration of thermal stability and decomposition pathways [35]. Fluorinated carboxylic acids can decompose at elevated temperatures, particularly in the presence of impurities that catalyze decomposition reactions [35]. The use of reduced pressure distillation with heating temperatures below 150°C can minimize decomposition while achieving effective separation of fluorinated compounds from non-fluorinated impurities.

Azeotrope formation represents a significant challenge in the purification of fluorinated compounds [35] [34]. Fluorinated solvents and products can form azeotropes with conventional solvents, complicating separation by distillation. The identification and breaking of these azeotropes often requires specialized techniques such as azeotropic distillation with entraining agents or the use of molecular sieves to selectively remove water or other components.

XLogP3

2.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

3-Methoxy-4-(trifluoromethyl)benzoic acid

Dates

Last modified: 08-16-2023

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